(2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide is a complex organic molecule that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and condensation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the amide group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, to understand its pharmacological properties.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Researchers may study its efficacy and safety as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound could be utilized in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various applications.
Mechanism of Action
The mechanism of action of (2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,6-pyridinedicarboxylate
- 4-Methoxyphenethylamine
- 2,6-Pyridinedicarboxylic acid
Uniqueness
Compared to similar compounds, (2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide stands out due to its unique combination of functional groups and aromatic rings
Properties
IUPAC Name |
(E)-3-(2-methylphenyl)-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-16-4-2-3-5-17(16)6-7-20(25)22-12-13-24-15-19(14-23-24)18-8-10-21-11-9-18/h2-11,14-15H,12-13H2,1H3,(H,22,25)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFNTEBECYYAKO-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.